

Valerianine: A Technical Guide to Physicochemical Properties for Preliminary Studies

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Compound of Interest

Compound Name: **Valerianine**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, spectroscopic data, and relevant experimental protocols for **Valerianine**, a key monoterpenoid pyridine alkaloid isolated from *Valeriana officinalis*. The information compiled herein is intended to support preliminary research and drug development initiatives.

Chemical Identity and Physicochemical Properties

Valerianine, with the systematic IUPAC name (7S)-4-(methoxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine, is a notable alkaloid contributing to the pharmacological profile of Valerian root extracts[1][2]. Its unique bicyclic structure, comprising a fused cyclopentane and pyridine ring, underpins its biological activity[1]. The molecule's tertiary amine and ether functional groups contribute to its basic and moderately polar characteristics, allowing for the formation of water-soluble salts under acidic conditions and enabling penetration of the blood-brain barrier[1].

The key physicochemical properties of **Valerianine** are summarized in the table below for ease of reference.

Property	Value	Analytical Method / Source
Molecular Formula	C ₁₁ H ₁₅ NO	High-Resolution Mass Spectrometry[1][2]
Molecular Weight	177.24 g/mol	Mass Spectrometry[1][2][3][4]
Appearance	White crystalline solid	Visual Inspection[1]
Melting Point	82-84°C	Differential Scanning Calorimetry[1]
Solubility	Soluble in ethanol, chloroform, ether; sparingly soluble in water	Solubility Testing[1]
Specific Rotation	$[\alpha]D^{25} = +15.6^\circ$ (c 1.0, CHCl ₃)	Polarimetry[1]
UV λ max (in MeOH)	220, 265 nm	UV-Vis Spectroscopy[1]
Computed LogP	1.7	XLogP3[4]
IUPAC Name	(7S)-4-(methoxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine	PubChem[1][2]
SMILES	C[C@H]1CCC2=C1C=NC=C2 COC	PubChem[1][2]
InChI Key	ZRJLCVQCZVXUFB- QMMMGPOBSA-N	PubChem[1][2]

Spectroscopic Data for Structural Elucidation

Structural confirmation of **Valerenine** relies on a combination of spectroscopic techniques. The following table details the characteristic spectral data.

Spectroscopy	Key Signals and Interpretations
¹ H NMR (in CDCl ₃)	δ 3.35 (s, 3H, -OCH ₃), δ 3.45 (s, 2H, -CH ₂ O-), δ 1.25 (d, 3H, -CH-CH ₃)[1]
¹³ C NMR (in CDCl ₃)	δ 59.8 (-OCH ₃), δ 72.1 (-CH ₂ O-), δ 19.5 (-CH ₃), δ 120-160 (pyridine ring carbons)[1]
Infrared (IR)	1580 cm ⁻¹ (C=N stretching), 1120 cm ⁻¹ (C-O-C stretching)[1]
Mass Spectrometry	Molecular Ion [M] ⁺ at m/z 177. Major fragments at m/z 162 ([M-CH ₃] ⁺), 134 ([M-CH ₂ OCH ₃] ⁺), and 106 (cyclopentapyridine ion)[1]

Experimental Protocols

This section outlines the methodologies for the isolation, purification, and characterization of **Valerenine**.

The most common method for obtaining **Valerenine** is through extraction from the roots of the Valerian plant[1].

Protocol: Solvent Extraction

- Preparation of Plant Material: Dried roots of Valeriana officinalis are coarsely powdered to increase the surface area for solvent interaction.
- Maceration: The powdered root material is soaked in a suitable organic solvent, typically ethanol or methanol, for a period of 24-72 hours at room temperature[1]. The ratio of plant material to solvent is typically 1:10 (w/v). Agitation may be applied to improve extraction efficiency.
- Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue[1]. This process is repeated multiple times with fresh solvent to ensure exhaustive extraction.
- Solvent Evaporation: The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract[1]. Extraction efficiency can be

influenced by solvent choice, temperature, and duration[1].

- Purification: The crude extract is subjected to further purification, commonly using column chromatography techniques (e.g., silica gel chromatography) with a gradient solvent system to isolate **Valerenine** from other co-extracted compounds like valerenic acid, chatinine, and valerenine[1][5].

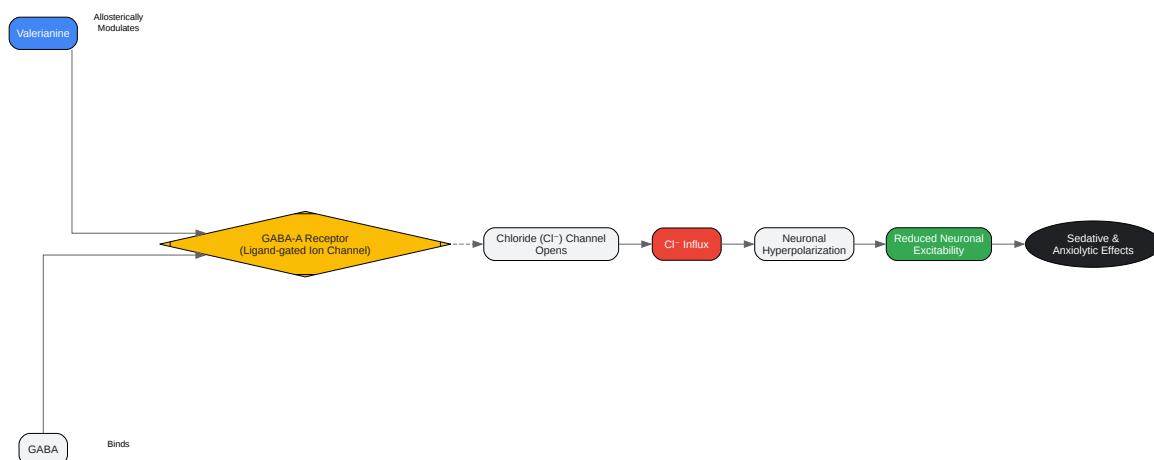
Protocol: Analytical Characterization

- Melting Point Determination: The melting point is determined using a Differential Scanning Calorimeter (DSC), providing information on purity and thermal stability[1].
- Optical Rotation: Specific rotation is measured with a polarimeter using a solution of the purified compound in chloroform to confirm its stereochemical configuration[1].
- UV-Visible Spectroscopy: A UV-Vis spectrophotometer is used to record the absorbance spectrum of **Valerenine** dissolved in methanol, identifying the wavelengths of maximum absorbance (λ_{max})[1].
- Infrared Spectroscopy: An FTIR spectrometer with an ATR accessory is used to obtain the infrared spectrum of the solid sample, identifying characteristic functional group vibrations[1][6].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCl_3) as the solvent to elucidate the detailed molecular structure[1].
- Mass Spectrometry (MS): High-resolution mass spectrometry is performed to confirm the exact molecular weight and elemental composition. Fragmentation patterns are analyzed to further support the proposed structure[1].

Biological Activity and Signaling Pathways

Valerenine is recognized for its sedative and anxiolytic properties, primarily through its interaction with the central nervous system[1][7]. While many compounds in Valeren extract act synergistically, **Valerenine** is believed to contribute to these effects by modulating neurotransmitter systems[8][9].

The primary mechanism of action involves the enhancement of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain[1]. Research suggests that **Valerenine** may increase the binding affinity of GABA to its GABAA receptors, leading to a calming effect[1][10].



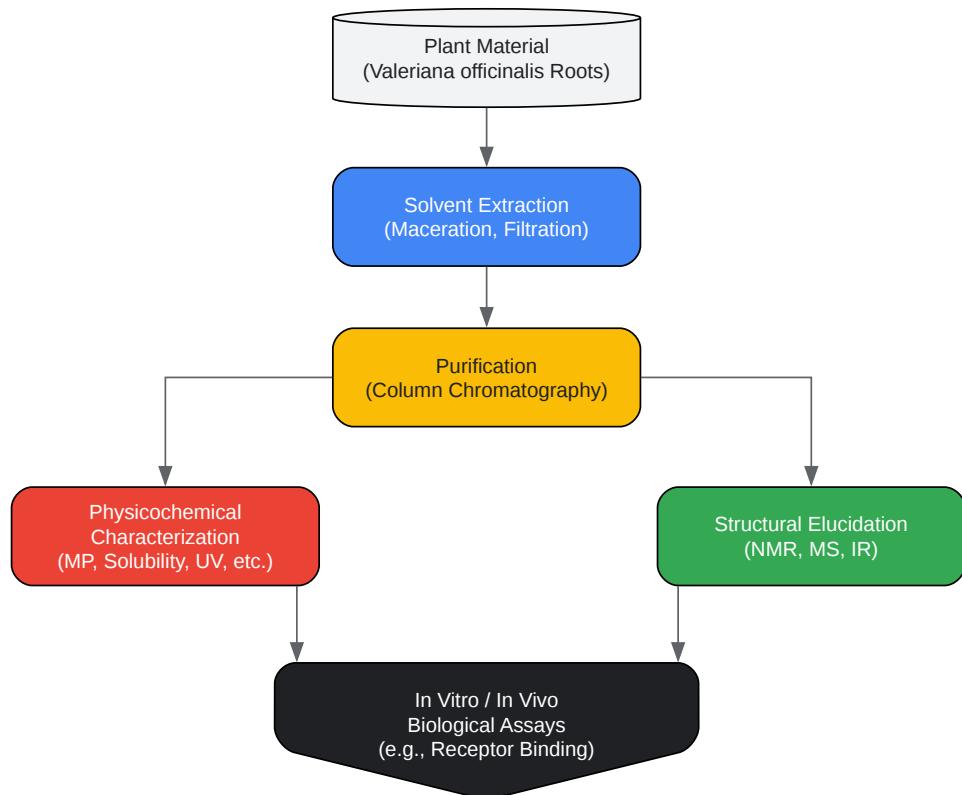
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Caption: Proposed GABAergic signaling pathway modulated by **Valerenine**.

While the GABAergic pathway is the most directly implicated for **Valerenine**'s sedative action, broader extracts of Valeriana have been shown to influence other pathways, including anti-inflammatory, antioxidant, and anti-apoptotic mechanisms, suggesting a complex and multifaceted pharmacological profile for the plant's constituents[11].

General Experimental Workflow

A typical workflow for the preliminary study of **Valerenine**, from natural source to biological assessment, is outlined below. This logical process ensures a systematic approach to characterizing the compound for potential therapeutic applications.



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Caption: General experimental workflow for **Valerenine** studies.

This guide provides foundational data and protocols to facilitate further investigation into the therapeutic potential of **Valerianine**. All quantitative data and methodologies are based on available scientific literature to ensure accuracy and reproducibility.

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